3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered aromatic rings containing two nitrogen atoms and are known for their diverse biological and pharmacological activities. This specific compound is characterized by the presence of a bromophenyl group, which enhances its chemical reactivity and biological potential. The compound's unique structure makes it a subject of interest in various scientific fields, including medicinal chemistry and materials science.
The compound is typically synthesized in laboratory settings and can be purchased from chemical suppliers. Its molecular structure and properties have been documented in various chemical databases, including PubChem, where detailed information about its synthesis and applications can be found.
3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate is classified as an oxadiazole derivative. It falls under the category of heterocyclic compounds due to the inclusion of nitrogen atoms in its ring structure. This classification is significant as it relates to the compound's chemical behavior and potential applications in pharmaceuticals.
The synthesis of 3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate can be achieved through several synthetic routes. A common method involves the cyclization of 3-bromobenzohydrazide with nitrous acid to form a diazonium salt, which subsequently undergoes cyclization to yield the oxadiazole ring.
The molecular structure of 3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate features a five-membered oxadiazole ring with a bromophenyl substituent. The presence of the bromine atom on the phenyl ring significantly influences the compound's reactivity.
These structural characteristics contribute to its unique chemical properties and biological activities.
3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate can participate in various chemical reactions:
The conditions for these reactions vary depending on the substituents involved and the desired products. Reaction mechanisms often involve nucleophilic attack on electrophilic centers within the molecule.
The mechanism of action for 3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate primarily involves its interaction with specific molecular targets within biological systems. This may include:
The precise pathways and targets are subjects of ongoing research aimed at elucidating its pharmacological potential.
The physical properties of 3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate include:
Chemical properties include:
These properties are crucial for determining the compound's usability in different scientific applications.
The applications of 3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate span several fields:
Research continues into expanding its applications based on its diverse chemical behavior and biological interactions.
The 1,2,3-oxadiazol-3-ium-5-olate core (sydnone ring) in 3-(3-bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate is synthesized primarily through dehydrative cyclization of N-(3-bromophenyl)-glycine derivatives. This method involves initial N-nitrosation of the precursor hydrazide followed by intramolecular cyclodehydration under acidic conditions. The reaction typically employs phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) as cyclizing agents, with yields ranging from 60–75% under conventional reflux conditions [1] [10]. The 3-bromophenyl substituent introduces steric and electronic effects that influence cyclization kinetics – the electron-withdrawing bromo group moderately reduces nucleophilicity at the reaction site, necessitating extended reaction times (8–12 hours) compared to non-halogenated analogs [10].
Recent advances exploit in situ generation of the glycine precursor via condensation of 3-bromoaniline with ethyl chloroacetate, followed by hydrazide formation and cyclization in a one-pot protocol. This approach reduces purification steps and improves atom economy (up to 68% yield) but requires precise stoichiometric control to avoid diacylation byproducts [3]. Alternative routes involve cyclocondensation of 3-bromophenylhydrazine with glyoxylic acid derivatives, though regioselectivity challenges limit this method’s applicability [5].
Table 1: Core Physicochemical Properties of 3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate
Property | Value | Measurement Method |
---|---|---|
CAS Registry Number | 60816-43-5 | - |
Molecular Formula | C₈H₅BrN₂O₂ | High-Resolution MS |
Molecular Weight | 241.04 g/mol | - |
Purity (Commercial) | ≥95% | HPLC |
Canonical SMILES | [O-]c1cn+no1 | Computational Chemistry |
Table 2: Comparative Analysis of Cyclization Methods
Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) | Key Limitation |
---|---|---|---|---|
POCl₃ | 110 | 10 | 72 | PCl₅ impurity formation |
SOCl₂ | 80 | 8 | 68 | SO₂ generation |
(COCl)₂ (oxalyl chloride) | 70 | 6 | 65 | Gas evolution |
Polyphosphoric acid | 150 | 12 | 60 | High viscosity handling issues |
Ultrasound irradiation (20–50 kHz) significantly optimizes the synthesis of 3-(3-bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate by accelerating the cyclodehydration step. Under sonication, reaction times reduce from 8–10 hours to 30–45 minutes, with yields increasing to 85–92% due to enhanced mass transfer and cavitation effects. The ultrasound-mediated method employs lower temperatures (50–60°C), minimizing thermal degradation of the acid-sensitive bromophenyl group [1] [10]. Critical parameters include:
Microwave-assisted synthesis (150–180°C, sealed vessel) achieves comparable acceleration (10–15 minute reactions) but with stricter temperature control requirements to prevent bromine dissociation. Reactions conducted in dimethylformamide (DMF) at 150°C deliver 78% yield but necessitate post-reaction iodine scavengers (e.g., triethylamine) to remove bromide byproducts [5].
Table 3: Optimization Parameters for Ultrasound-Assisted Synthesis
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Frequency | 35–45 kHz | Maximizes cavitation efficiency |
Temperature | 50–60°C | Prevents retro-cyclization |
Solvent Dielectric Constant | >20 | Enhances energy absorption |
Precursor Concentration | 0.5–0.8 M | Avoids cavitation damping |
Pulse Duration | 5s on/2s off | Controls thermal buildup |
While the parent sydnone is achiral, enantioselective functionalization at C4 of the oxadiazolium ring enables chiral derivatives. Palladium-catalyzed asymmetric allylic alkylation (Pd(0)/BINAP complexes) attaches chiral side chains to 3-(3-bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate with 80–90% ee. The 3-bromophenyl substituent serves as a directing group, facilitating ortho-palladation that influences stereoselectivity [3]. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-modified sydnones achieves 70–75% ee using Box ligand systems, though the bromine atom necessitates inert conditions to prevent Glaser coupling [3] [10].
Key challenges include:
Recent breakthroughs utilize chiral phase-transfer catalysts (e.g., Cinchona-derived ammonium salts) for alkylation, achieving 85% ee at ambient temperature through ion-pair stabilization of the transition state [10].
Table 4: Enantioselective Functionalization Strategies
Reaction Type | Catalyst System | ee (%) | Key Advantage |
---|---|---|---|
Allylic alkylation | Pd₂(dba)₃/(R)-BINAP | 92 | Tolerance to bromoarenes |
Azide-alkyne cycloaddition | CuBr/(S)-Ph-Box | 75 | Ambient conditions |
Michael addition | Quinine-derived thiourea | 82 | No metal contamination |
Phase-transfer alkylation | N-(9-Anthracenylmethyl)cinchoninium bromide | 85 | Scalable aqueous conditions |
Continuous-flow synthesis addresses safety and scalability limitations in 3-(3-bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate production, particularly during hazardous cyclization steps. Microreactor systems (channel diameter: 300–500 μm) enable:
A representative two-stage continuous process comprises:
This configuration achieves 93% conversion with space-time yields of 2.8 kg·L⁻¹·day⁻¹, outperforming batch reactors by 6-fold. Bromine compatibility necessitates Hastelloy-C reactor components due to corrosion resistance. Future development focuses on photochemical flow systems for C–H functionalization of the bromophenyl group without prefunctionalization [3] [10].
Table 5: Flow vs. Batch Production Metrics
Parameter | Batch Reactor | Flow Reactor | Improvement Factor |
---|---|---|---|
Cycle time | 10 h | 17 min | 35× |
POCl₃ stoichiometry | 2.5 equiv | 1.5 equiv | 1.7× efficiency gain |
Temperature deviation | ±15°C | ±2°C | 7.5× control enhancement |
Byproduct formation | 12–15% | 3–4% | 4× reduction |
Production capacity | 200 g/day | 1.2 kg/day | 6× scalability |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1